molecular formula C11H8N2O2S B14393828 5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one CAS No. 88038-37-3

5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one

Cat. No.: B14393828
CAS No.: 88038-37-3
M. Wt: 232.26 g/mol
InChI Key: WKHRRJHENCMMTK-UHFFFAOYSA-N
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Description

5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that features a benzofuran moiety fused with a thiadiazine ring. Compounds containing benzofuran structures are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-benzofuran-3-yl acetic acid derivatives with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the thiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiadiazine rings.

Scientific Research Applications

5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one lies in its combined benzofuran and thiadiazine structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

88038-37-3

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

5-(1-benzofuran-3-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one

InChI

InChI=1S/C11H8N2O2S/c14-11-13-12-9(6-16-11)8-5-15-10-4-2-1-3-7(8)10/h1-5H,6H2,(H,13,14)

InChI Key

WKHRRJHENCMMTK-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=O)S1)C2=COC3=CC=CC=C32

Origin of Product

United States

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